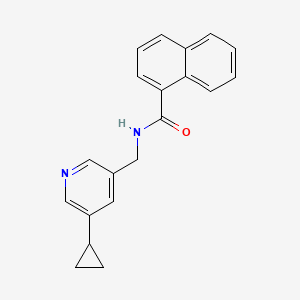

N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide

Description

N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide is a synthetic small-molecule compound featuring a naphthamide core linked to a substituted pyridine moiety. The structure comprises a 1-naphthamide group (a fused bicyclic aromatic system with an amide functional group) connected via a methylene bridge to a pyridine ring substituted with a cyclopropyl group at the 5-position. Its synthesis likely involves coupling 1-naphthoic acid derivatives with aminomethylpyridine intermediates under standard amide-forming conditions, analogous to methods described for related compounds .

Properties

IUPAC Name |

N-[(5-cyclopropylpyridin-3-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(19-7-3-5-16-4-1-2-6-18(16)19)22-12-14-10-17(13-21-11-14)15-8-9-15/h1-7,10-11,13,15H,8-9,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSWEFTFIVHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would include the preparation of the necessary boronic acid and halide precursors, followed by the coupling reaction under controlled conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

The following analysis compares N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide with structurally related naphthamide derivatives, emphasizing substituent effects, biological activities, and synthesis strategies.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Impact : The cyclopropyl group in the target compound may confer greater metabolic stability compared to bulkier substituents like benzyloxy or dichlorophenyl groups . However, this could reduce solubility, a common trade-off in drug design.

- Bioactivity : Unlike N-(2,4-dichlorophenyl)-1-naphthamide, which shows anticholinesterase activity, the target compound’s pyridine moiety might target different enzymes or receptors, such as kinases or neurotransmitter receptors .

Physicochemical and Spectroscopic Comparisons

IR/NMR Data :

- N-(2,4-dichlorophenyl)-1-naphthamide exhibits IR peaks at 3295 cm⁻¹ (N-H stretch) and 1644 cm⁻¹ (amide C=O), consistent with the naphthamide core . The target compound would likely show similar signatures.

- Pyridine-related protons in analogues (e.g., δ 5.20 ppm for CH2 in benzyloxy derivatives ) suggest that the cyclopropylpyridinyl-methyl group in the target compound may resonate downfield (δ 4.5–5.5 ppm) due to electron-withdrawing effects.

- Thermal Properties: Melting points for naphthamide derivatives range from 195–197°C (for aminooxazole-containing analogues ) to higher values for dichlorophenyl derivatives. The cyclopropyl group’s rigidity might elevate the target compound’s melting point.

Computational and Docking Insights

The cyclopropylpyridinyl group in the target compound could enhance binding to hydrophobic pockets or allosteric sites, but this remains speculative without experimental validation.

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 5-cyclopropylpyridin-3-ylmethylamine. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Properties

Recent studies have demonstrated that N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its effectiveness as an antibacterial agent.

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida spp. | Varies |

| Micrococcus luteus | Varies |

The compound has shown selective action against both Gram-positive and Gram-negative bacteria, with notable activity against clinical strains. Molecular docking studies indicate that N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide binds effectively to target enzymes such as DNA gyrase, forming multiple hydrogen bonds that enhance its inhibitory effect .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) have been conducted to evaluate the safety profile of N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide. The results indicate that while the compound exhibits antimicrobial properties, it also maintains a favorable cytotoxicity profile, suggesting potential for therapeutic use without significant adverse effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide against a range of pathogens. The results indicated robust antimicrobial activity comparable to standard antibiotics like ciprofloxacin, particularly against resistant strains of Pseudomonas aeruginosa and Escherichia coli.

- Molecular Docking Analysis : Computational studies revealed that N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide interacts with key residues in the active site of DNA gyrase, suggesting a mechanism of action that could be exploited for drug development targeting bacterial infections.

Pharmacokinetic Properties

The pharmacokinetic profile of N-((5-cyclopropylpyridin-3-yl)methyl)-1-naphthamide has been assessed using in silico models to predict absorption, distribution, metabolism, and excretion (ADME) properties. The compound demonstrates acceptable drug-like properties with low gastrointestinal absorption but shows potential for modification to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.